molecular formula C13H9NO5 B14542714 Phenyl 2-hydroxy-4-nitrobenzoate CAS No. 62350-74-7

Phenyl 2-hydroxy-4-nitrobenzoate

Cat. No.: B14542714
CAS No.: 62350-74-7
M. Wt: 259.21 g/mol
InChI Key: RDFBZBTVNPYEEA-UHFFFAOYSA-N
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Description

Phenyl 2-hydroxy-4-nitrobenzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with a hydroxyl (-OH) group at position 2 and a nitro (-NO₂) group at position 2. While direct experimental data on this compound are sparse in the provided evidence, its structural features suggest utility in synthetic chemistry, particularly in reactions involving nitro or hydroxyl functionalities .

Properties

IUPAC Name

phenyl 2-hydroxy-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-12-8-9(14(17)18)6-7-11(12)13(16)19-10-4-2-1-3-5-10/h1-8,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFBZBTVNPYEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40809418
Record name Phenyl 2-hydroxy-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40809418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62350-74-7
Record name Phenyl 2-hydroxy-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40809418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2-hydroxy-4-nitrobenzoate can be synthesized through a multi-step process involving the nitration of phenol followed by esterification. The nitration of phenol typically involves the reaction of phenol with nitric acid in the presence of sulfuric acid, resulting in the formation of 4-nitrophenol. This intermediate is then esterified with 2-hydroxybenzoic acid (salicylic acid) in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The nitration and esterification reactions are optimized to achieve high yields and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-hydroxy-4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl 2-hydroxy-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of Phenyl 2-hydroxy-4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-(4-Formyl-2-Nitrophenoxy)benzoate (CAS: 400073-96-3)

  • Structural Differences: Substitutions: Contains a phenoxy group at position 4 of the benzoate ring, which is further substituted with a formyl (-CHO) and nitro (-NO₂) group. Ester Group: Methyl ester instead of phenyl ester.
  • Functional Implications: The formyl group enhances electrophilicity, making this compound reactive toward nucleophilic additions (e.g., Schiff base formation).
  • Applications : Likely used in organic synthesis as an intermediate for more complex molecules .

Ethyl 4-Hydroxy-2-Nitrobenzoate (CAS: 104356-27-6)

  • Structural Differences: Substitutions: Hydroxyl (-OH) at position 4 and nitro (-NO₂) at position 2 on the benzoate ring. Ester Group: Ethyl ester instead of phenyl ester.
  • Functional Implications :
    • The reversed positions of the hydroxyl and nitro groups alter electronic effects: the nitro group at position 2 is meta-directing, influencing regioselectivity in electrophilic substitution reactions.
    • Ethyl ester provides moderate lipophilicity, balancing solubility in organic and aqueous media better than the phenyl ester.

Comparative Data Table

Parameter Phenyl 2-Hydroxy-4-Nitrobenzoate Methyl 4-(4-Formyl-2-Nitrophenoxy)benzoate Ethyl 4-Hydroxy-2-Nitrobenzoate
Molecular Formula C₁₃H₉NO₅ C₁₅H₁₁NO₆ C₉H₉NO₅
Molecular Weight 275.22 g/mol 301.25 g/mol 227.17 g/mol
Key Substituents -OH (C2), -NO₂ (C4), phenyl ester -CHO (C4'), -NO₂ (C2'), phenoxy linkage -OH (C4), -NO₂ (C2), ethyl ester
Solubility Likely low in water Low (due to formyl and phenoxy groups) Moderate (ethyl ester enhances)
Reactivity Nitro group reduction potential High (formyl group reactivity) Moderate (hydroxyl acidity)
Applications Synthetic intermediate Organic synthesis intermediate Pharmaceutical intermediates

Research Findings and Functional Insights

  • Electronic Effects :
    • The nitro group in this compound is a strong electron-withdrawing group, deactivating the benzene ring and directing electrophilic attacks to the meta position relative to itself. This contrasts with Ethyl 4-hydroxy-2-nitrobenzoate, where the nitro group at position 2 directs substituents to positions 4 or 6 .
  • Similar behavior is observed in Ethyl 4-hydroxy-2-nitrobenzoate .
  • Spectroscopic Behavior :
    • While direct data are unavailable, analogs like phenylephrine-HCl show that nitro groups contribute to strong absorbance in the UV-Vis range (e.g., 510 nm for azo dyes) . This suggests that this compound may exhibit distinct spectrophotometric signatures for analytical identification.

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